Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms, and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
The synthesis of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate typically involves the reaction of piperidine derivatives with pyrimidine carboxylates. One common method involves the reaction of piperidine with ethyl 2,4-dichloropyrimidine-5-carboxylate in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the pyrimidine ring, resulting in the formation of the desired product.
Chemical Reactions Analysis
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: The compound is used in molecular docking studies to understand its interaction with active residues of proteins such as ATF4 and NF-kB.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Ethyl 2-(1-methylpiperidin-4-YL)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties and are studied for their potential use in treating neurodegenerative diseases.
Pyrimidopyrimidines: These bicyclic compounds contain two fused pyrimidine rings and are explored for their biological significance and applications in medicinal chemistry.
Properties
CAS No. |
1447607-67-1 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-8-14-12(15-9-11)10-4-6-16(2)7-5-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
ZBMZQBTUILTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCN(CC2)C |
Origin of Product |
United States |
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